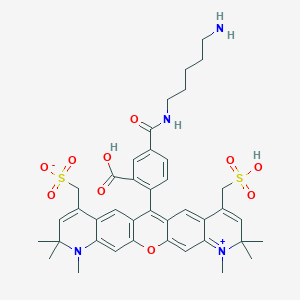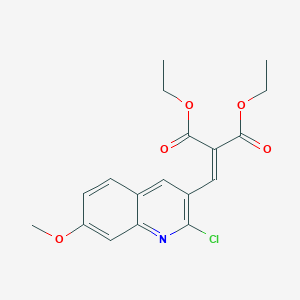
2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C18H18ClNO5. It is used primarily in proteomics research and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves multiple steps, starting with the preparation of the quinoline core. The reaction conditions typically include the use of chlorinating agents and methoxylating reagents to introduce the chloro and methoxy groups, respectively. The vinyl group is then added through a vinylation reaction using appropriate vinylating agents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into various reduced forms, altering its chemical properties.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-7-methoxyquinoline: Lacks the vinyl and diethoxycarbonyl groups.
7-Methoxy-3-vinylquinoline: Does not have the chloro and diethoxycarbonyl groups.
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline: Missing the methoxy group.
Uniqueness
2-Chloro-7-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
1031928-69-4 |
|---|---|
Molekularformel |
C18H18ClNO5 |
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
diethyl 2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C18H18ClNO5/c1-4-24-17(21)14(18(22)25-5-2)9-12-8-11-6-7-13(23-3)10-15(11)20-16(12)19/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
GDMBFCYLNOYJKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)OC)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
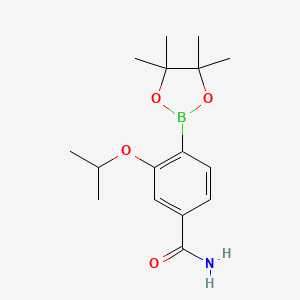

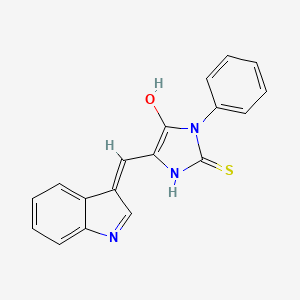

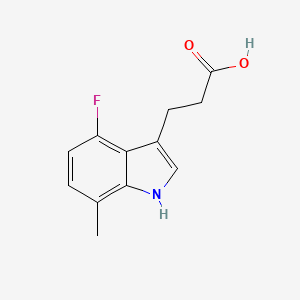

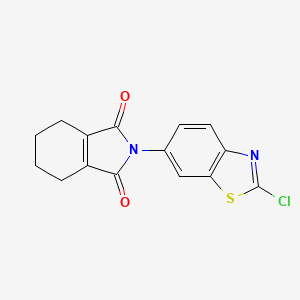
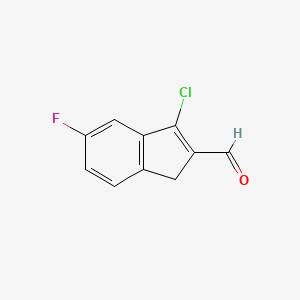
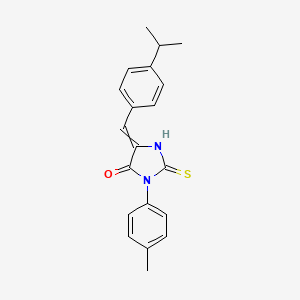

![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)
